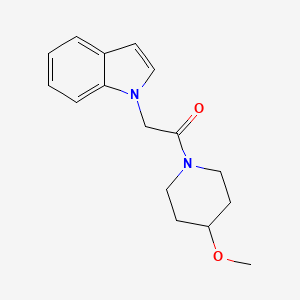![molecular formula C25H36N2OS B2914829 N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 1235378-20-7](/img/structure/B2914829.png)
N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Carboxylic Acid: : The starting material, adamantane, undergoes oxidation to form adamantane-1-carboxylic acid.
Functionalization of the Piperidine Ring: : Piperidine undergoes functionalization through reactions with appropriate reagents to introduce the 2-(methylsulfanyl)phenylmethyl group.
Coupling Reaction: : The carboxylic acid is coupled with the functionalized piperidine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
On an industrial scale, the production might involve:
Bulk Synthesis of Intermediates: : Large-scale synthesis of adamantane-1-carboxylic acid and the piperidine intermediate.
Continuous Flow Reactions: : Utilizing continuous flow reactors for the coupling reaction to improve yield and reduce reaction time.
Purification Processes: : Employing chromatographic techniques and recrystallization for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : The compound may undergo reduction reactions at the carboxamide group with reagents like lithium aluminium hydride.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Electrophilic Reagents: : Halogens (chlorine, bromine), nitric acid for nitration.
Major Products
Depending on the reaction, the major products might include sulfoxides, sulfones, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide has diverse scientific research applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development.
Industry: : Its robust structure and reactivity make it useful in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide involves:
Molecular Targets: : It may target receptors or enzymes involved in neurological pathways.
Pathways Involved: : Interactions with neurotransmitter receptors or inhibition of specific enzymes.
Effect Exertion: : Modulation of receptor activity or enzyme inhibition leading to therapeutic effects.
Comparison with Similar Compounds
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is unique due to its:
Rigid Structure: : The adamantane core provides stability and a unique three-dimensional structure.
Functional Groups: : The combination of a piperidine ring with a methylsulfanyl group offers diverse reactivity compared to other similar compounds.
Similar Compounds
Amantadine: : Shares the adamantane core but lacks the piperidine and phenyl functionalization.
Memantine: : Similar adamantane structure used in the treatment of Alzheimer's disease.
Rimantadine: : Contains an adamantane core but with different substituents compared to this compound.
So, does this tick all the boxes for you?
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRJCCTNXTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
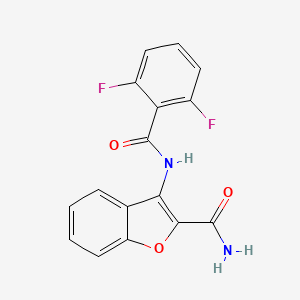

![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)


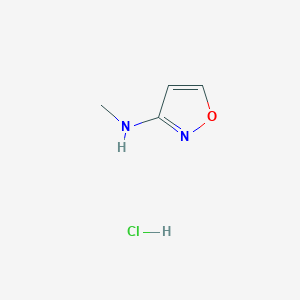
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)
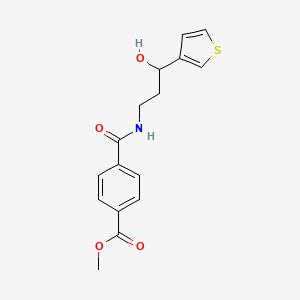
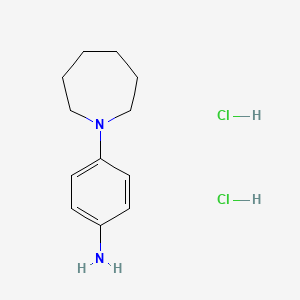
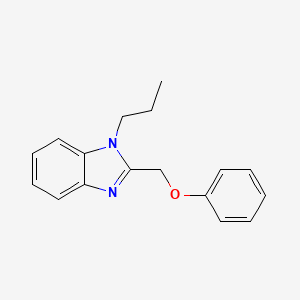
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/new.no-structure.jpg)
![N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2914765.png)
